molecular formula C23H26N4O4S B2648026 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide CAS No. 1090945-85-9

2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide

Cat. No. B2648026
CAS RN: 1090945-85-9
M. Wt: 454.55
InChI Key: DJOZQJKGJZOTCW-UHFFFAOYSA-N
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Description

2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Research into 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids revealed that some derivatives exhibited inhibitory activity against HIV-1 and HIV-2 replication, suggesting the potential for the development of new antiviral agents. The study highlights the importance of structural modifications to enhance biological activity (Syed et al., 2011).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds bearing a sulfonamide moiety and 1,3,4-oxadiazole derivatives. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Drug Metabolism Studies

The use of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds has been explored. One study detailed the production of several metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrating the utility of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).

Antioxidant Activity

Compounds incorporating 1,3,4-oxadiazole and sulfone/sulfonamide linkages have been synthesized and tested for their antioxidant activity. Some of these compounds showed potential as antioxidants, indicating their possible use in preventing oxidative stress-related diseases (Padmaja et al., 2014).

Corrosion Inhibition

Research into 1,3,4-oxadiazole derivatives has also extended to their application in corrosion inhibition. These compounds have been assessed for their effectiveness in protecting mild steel in sulphuric acid, with findings suggesting their potential utility in industrial applications to prevent metal corrosion (Ammal et al., 2018).

properties

IUPAC Name

2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-18(2)27(16-21-24-25-23(31-21)20-12-8-5-9-13-20)22(28)17-26(3)32(29,30)15-14-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOZQJKGJZOTCW-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methyl-2-phenylethenesulfonamido)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-(propan-2-yl)acetamide

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